8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride
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Overview
Description
8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride is a chemical compound with the molecular formula C10H16ClF2N and a molecular weight of 223.69 g/mol . This compound is characterized by its unique dispiro structure, which includes two fluorine atoms and an amine group. It is typically available in powder form and is used in various scientific research applications .
Chemical Reactions Analysis
8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the amine group.
Scientific Research Applications
8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological activities .
Comparison with Similar Compounds
8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride can be compared with other similar compounds, such as:
8,8-Difluorodispiro[3.1.36.14]decan-2-one: This compound has a similar dispiro structure but lacks the amine group, which may result in different reactivity and applications.
8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine: This compound has a methanamine group instead of an amine group, which may affect its chemical properties and biological activities
Properties
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N.ClH/c11-10(12)5-9(6-10)3-8(4-9)1-7(13)2-8;/h7H,1-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEMRXALLLNZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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